molecular formula C19H20N4O3 B12244723 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B12244723
M. Wt: 352.4 g/mol
InChI Key: PWHOTJNEXJQENN-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that features a combination of several functional groups, including a pyrazole ring, a benzoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative.

    Coupling Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
  • N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Uniqueness

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to the presence of both the pyrazole and benzoxazole rings, which confer specific chemical and biological properties. The combination of these rings in a single molecule can lead to enhanced activity and selectivity in various applications compared to similar compounds.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C19H20N4O3/c24-16(13-6-8-14(9-7-13)23-11-3-10-21-23)12-20-19(25)18-15-4-1-2-5-17(15)26-22-18/h3,6-11,16,24H,1-2,4-5,12H2,(H,20,25)

InChI Key

PWHOTJNEXJQENN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=C(C=C3)N4C=CC=N4)O

Origin of Product

United States

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